molecular formula C10H17N5O5 B14240488 N-Acetylglycylglycylglycylglycinamide CAS No. 349142-56-9

N-Acetylglycylglycylglycylglycinamide

Cat. No.: B14240488
CAS No.: 349142-56-9
M. Wt: 287.27 g/mol
InChI Key: FMAIHTNTODJPEK-UHFFFAOYSA-N
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Description

N-Acetylglycylglycylglycylglycinamide is a synthetic tetrapeptide derivative composed of four glycine residues, modified with an acetyl group at the N-terminus and an amide group at the C-terminus. Structurally, it represents a linear chain of glycines with terminal modifications, distinguishing it from simpler glycine-based compounds.

Properties

CAS No.

349142-56-9

Molecular Formula

C10H17N5O5

Molecular Weight

287.27 g/mol

IUPAC Name

2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetamide

InChI

InChI=1S/C10H17N5O5/c1-6(16)12-3-8(18)14-5-10(20)15-4-9(19)13-2-7(11)17/h2-5H2,1H3,(H2,11,17)(H,12,16)(H,13,19)(H,14,18)(H,15,20)

InChI Key

FMAIHTNTODJPEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycylglycylglycinamide typically involves the stepwise addition of glycine residues to a glycinamide backbone, followed by acetylation. The process can be summarized as follows:

    Stepwise Addition of Glycine Residues: The initial step involves the formation of glycinamide, which is then subjected to successive coupling reactions with glycine. Each coupling step requires the use of activating agents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of peptide bonds.

    Acetylation: The final step involves the acetylation of the terminal amino group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptide-based compounds. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, facilitating purification and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycylglycylglycylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of smaller peptides or individual amino acids.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Acylation reagents such as acetic anhydride or acetyl chloride are used for substitution reactions.

Major Products Formed

    Hydrolysis: Smaller peptides or individual amino acids.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Compounds with different acyl groups replacing the acetyl group.

Scientific Research Applications

N-Acetylglycylglycylglycylglycinamide has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: The compound is used in studies related to protein structure and function, as well as enzyme-substrate interactions.

    Industry: The compound can be used in the production of peptide-based materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-Acetylglycylglycylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in peptide bond hydrolysis or as a ligand for receptors that recognize peptide sequences. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Structural Comparison

The structural features of N-Acetylglycylglycylglycylglycinamide are compared to related glycine derivatives below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chain Length
This compound C₁₄H₂₄N₆O₆ (inferred) ~396.38 (calculated) Acetyl (N-term), amide (C-term) Tetrapeptide
N-Acetylglycylglycine C₆H₁₀N₂O₄ 174.15 Acetyl (N-term), carboxylic acid Dipeptide
N-Benzoylglycylglycinamide C₁₁H₁₃N₃O₃ 235.24 Benzoyl (N-term), amide (C-term) Dipeptide
Betiatide (Benzoylmercaptoacetylglycylglycylglycine) C₁₄H₁₇N₃O₆S 355.37 Benzoylthioacetyl (N-term), carboxylic acid Tripeptide
Hexaglycine C₁₂H₂₀N₆O₇ 360.33 Free amino and carboxylic acid termini Hexapeptide

Key Observations :

  • Terminal Modifications : The acetyl and amide groups in this compound enhance stability against proteases compared to unmodified peptides like Hexaglycine .
  • Chain Length : Longer chains (e.g., Hexaglycine) may adopt distinct secondary structures, whereas shorter chains (e.g., dipeptides) lack such complexity .
Solubility and Stability
  • This compound : Predicted moderate solubility in water due to polar amide bonds, but terminal acetyl/amide groups reduce ionic charges compared to free glycine peptides. Stability in biological matrices requires further study.
  • N-Acetylglycylglycine : High aqueous solubility (carboxylic acid group) and stability in physiological pH ranges, making it suitable for biochemical assays .
  • Betiatide: The benzoylthio group enhances renal excretion properties, utilized in diagnostic imaging .

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